(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine
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Overview
Description
(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine is a chemical compound with a complex structure that includes methoxy and methoxyethoxy groups attached to a phenyl ring, along with an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the phenyl ring: The phenyl ring with methoxy and methoxyethoxy substituents can be synthesized through electrophilic aromatic substitution reactions.
Introduction of the ethanamine moiety: The ethanamine group can be introduced via reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce primary or secondary amines.
Scientific Research Applications
(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential therapeutic effects or its use as a drug precursor.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
Vitexin compound 1: A compound extracted from a Chinese herb, known for its potential anti-cancer properties.
Uniqueness
(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C12H19NO3/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8-9H,6-7,13H2,1-3H3/t9-/m0/s1 |
InChI Key |
HHUKOJYUKSTZBZ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OCCOC)OC)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCOC)OC)N |
Origin of Product |
United States |
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